molecular formula C7H12ClNO6S3 B12801244 Thiazole, 5-(chloromethyl)-4-methyl-, 1,2-ethanedisulfonate CAS No. 13614-23-8

Thiazole, 5-(chloromethyl)-4-methyl-, 1,2-ethanedisulfonate

Cat. No.: B12801244
CAS No.: 13614-23-8
M. Wt: 337.8 g/mol
InChI Key: DYAVAEIRLPHPOA-UHFFFAOYSA-N
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Description

Thiazole, 5-(chloromethyl)-4-methyl-, 1,2-ethanedisulfonate is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a chloromethyl group at the 5-position and a methyl group at the 4-position of the thiazole ring, along with a 1,2-ethanedisulfonate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thiazole, 5-(chloromethyl)-4-methyl-, 1,2-ethanedisulfonate typically involves the chloromethylation of 4-methylthiazole followed by the introduction of the 1,2-ethanedisulfonate group. The chloromethylation can be achieved using chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethyl ether.

Industrial Production Methods

Industrial production of this compound may involve a continuous flow process to ensure consistent quality and yield. The process would include the chloromethylation step followed by sulfonation using ethanedisulfonic acid or its derivatives. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Thiazole, 5-(chloromethyl)-4-methyl-, 1,2-ethanedisulfonate undergoes several types of chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with various nucleophiles such as amines, thiols, and alcohols.

    Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The compound can be reduced to remove the chloromethyl group or to modify the thiazole ring.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide, potassium thiocyanate, or primary amines in the presence of a base such as sodium hydroxide.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of azides, thiocyanates, or amines.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of dechlorinated thiazole derivatives.

Scientific Research Applications

Thiazole, 5-(chloromethyl)-4-methyl-, 1,2-ethanedisulfonate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.

    Biology: Investigated for its potential as an antimicrobial agent due to the presence of the thiazole ring.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of Thiazole, 5-(chloromethyl)-4-methyl-, 1,2-ethanedisulfonate involves its interaction with biological molecules through the thiazole ring and the chloromethyl group. The thiazole ring can interact with enzyme active sites, potentially inhibiting their activity. The chloromethyl group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition or modification of protein function.

Comparison with Similar Compounds

Similar Compounds

    Thiazole, 4-methyl-5-(hydroxymethyl)-: Similar structure but with a hydroxymethyl group instead of a chloromethyl group.

    Thiazole, 5-(bromomethyl)-4-methyl-: Similar structure but with a bromomethyl group instead of a chloromethyl group.

    Thiazole, 5-(methylthio)-4-methyl-: Similar structure but with a methylthio group instead of a chloromethyl group.

Uniqueness

Thiazole, 5-(chloromethyl)-4-methyl-, 1,2-ethanedisulfonate is unique due to the presence of the chloromethyl group, which provides a reactive site for further chemical modifications. The 1,2-ethanedisulfonate group enhances its solubility and reactivity, making it a valuable intermediate in various chemical syntheses.

Properties

CAS No.

13614-23-8

Molecular Formula

C7H12ClNO6S3

Molecular Weight

337.8 g/mol

IUPAC Name

5-(chloromethyl)-4-methyl-1,3-thiazole;ethane-1,2-disulfonic acid

InChI

InChI=1S/C5H6ClNS.C2H6O6S2/c1-4-5(2-6)8-3-7-4;3-9(4,5)1-2-10(6,7)8/h3H,2H2,1H3;1-2H2,(H,3,4,5)(H,6,7,8)

InChI Key

DYAVAEIRLPHPOA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=N1)CCl.C(CS(=O)(=O)O)S(=O)(=O)O

Origin of Product

United States

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